
2-(Azepan-2-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-2-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS RN®: 109859-93-0 . It is used in various fields such as life sciences, organic synthesis, and environmental testing .
Molecular Structure Analysis
The molecular structure of 2-(Azepan-2-yl)ethan-1-ol hydrochloride can be found in various chemical databases . For a detailed analysis, it’s recommended to use software tools that can visualize and analyze the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Azepan-2-yl)ethan-1-ol hydrochloride can be found in various chemical databases . These properties include molecular weight, density, melting point, boiling point, and more .Scientific Research Applications
Synthesis and Chemical Properties
- The compound serves as a key intermediate in synthesizing various eight-membered ring aminocyclitols, highlighting its utility in constructing complex molecular architectures. For instance, its utilization in synthesizing 2-Amino-4-chlorocyclooctanediol demonstrates the compound's versatility in organic synthesis and chemical transformations (Karavaizoglu & Salamci, 2020).
Protective Groups in Synthesis
- The compound is part of research focusing on developing novel protecting groups for alcohols, particularly in carbohydrate synthesis. This application is crucial for the selective functionalization and deprotection of hydroxyl groups, essential steps in synthesizing complex organic molecules (Timmer, Stocker, Northcote, & Burkett, 2009).
Sensor Development
- Research has explored the use of derivatives of "2-(Azepan-2-yl)ethan-1-ol hydrochloride" in developing new fluorescent sensors, particularly for metal ions like Cu(II). These sensors can detect specific ions with high selectivity and sensitivity, demonstrating the compound's potential in analytical chemistry and environmental monitoring (Yildirim & Kaya, 2010).
Novel Drug Design
- The compound has been explored in the synthesis of novel chiral-bridged azepanes, which shows potential in drug development due to their unique structural and stereochemical properties. These compounds could serve as building blocks for developing new pharmaceutical agents with specific biological activities (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Materials Science
- The compound's derivatives have been investigated for their potential in materials science, such as in the synthesis of poly(ether-ester) azo polymers designed for colon targeting. This research highlights the compound's role in developing responsive materials with specific degradation profiles for biomedical applications (Samyn, Kalala, Mooter, & Kinget, 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(azepan-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c10-7-5-8-4-2-1-3-6-9-8;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXZTKFDNPBPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-2-yl)ethan-1-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

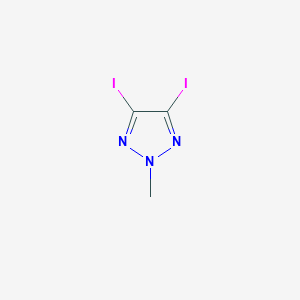
![10-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2740182.png)
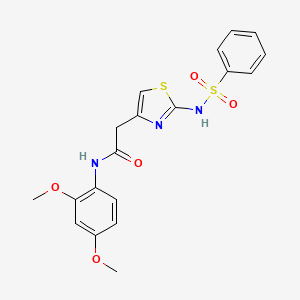
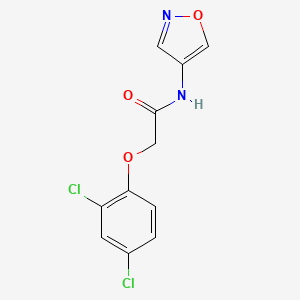
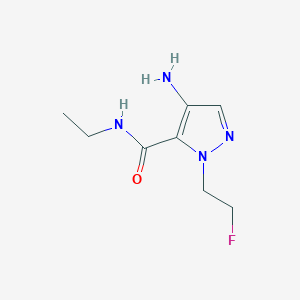
![3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2740190.png)

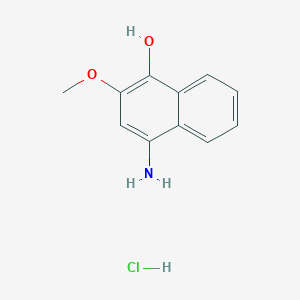
![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2740195.png)
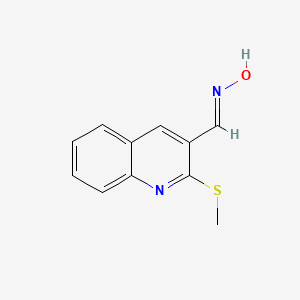
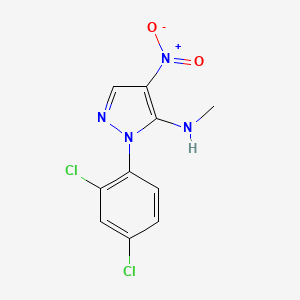
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2740199.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide](/img/structure/B2740200.png)
![3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile](/img/structure/B2740201.png)